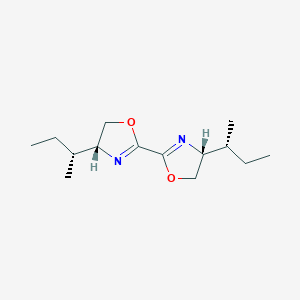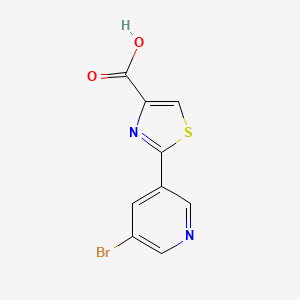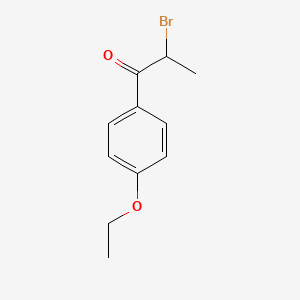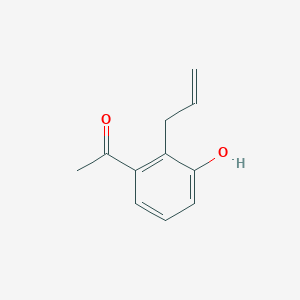
(4R,4'R)-4,4'-Di((R)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound belonging to the oxazole family It is characterized by its unique structure, which includes two sec-butyl groups and a tetrahydro-bioxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the following steps:
Formation of the Oxazole Ring: The initial step involves the formation of the oxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic conditions.
Introduction of Sec-Butyl Groups: The sec-butyl groups are introduced via a substitution reaction. This can be done by reacting the oxazole intermediate with sec-butyl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing production costs.
化学反応の分析
Types of Reactions
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sec-butyl halides, sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a chiral ligand in asymmetric synthesis, which is crucial for the development of enantiomerically pure pharmaceuticals.
Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, which can provide insights into its potential therapeutic uses.
Industrial Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of (4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets. The compound can act as a chiral ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular pathways involved include coordination with metal centers and subsequent activation of substrates for reaction.
類似化合物との比較
Similar Compounds
(4R,4’R)-2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]: This compound is also a bisoxazoline ligand used in asymmetric catalysis.
(4R,4’R,5R,5’R)-2,2’-Diphenyl-[4,4’-bi(1,3-dioxane)]-5,5’-diol: Another chiral compound with applications in medicinal chemistry and materials science.
Uniqueness
(4R,4’R)-4,4’-Di(®-sec-butyl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific sec-butyl substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a chiral ligand in asymmetric synthesis, offering advantages in terms of selectivity and efficiency.
特性
分子式 |
C14H24N2O2 |
|---|---|
分子量 |
252.35 g/mol |
IUPAC名 |
(4R)-4-[(2R)-butan-2-yl]-2-[(4R)-4-[(2R)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m1/s1 |
InChIキー |
RRKVGDPHNBRCMZ-WYUUTHIRSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H]1COC(=N1)C2=N[C@@H](CO2)[C@H](C)CC |
正規SMILES |
CCC(C)C1COC(=N1)C2=NC(CO2)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (S)-5-Cbz-5-azaspiro[2.4]heptane-6-carboxylate](/img/no-structure.png)

![1-Boc-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13670671.png)

![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)

![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)


